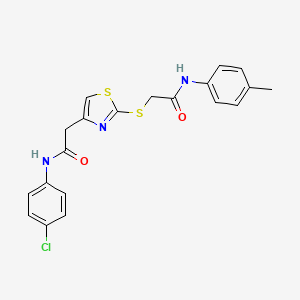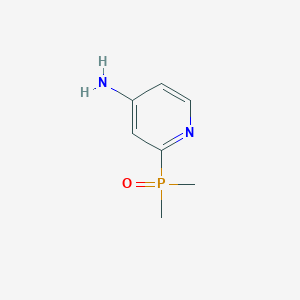
N-(4-chlorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O2S2 and its molecular weight is 431.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Novel derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide were synthesized using carbodiimide condensation, showing the potential for versatile chemical modifications in this class of compounds (Yu et al., 2014).
- Structural properties of related compounds like 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide were explored, providing insights into molecular interactions and crystal formations (Saravanan et al., 2016).
Antimicrobial and Antifungal Applications
- Various 4-oxo-thiazolidine derivatives have been studied for their antimicrobial properties, demonstrating effectiveness against bacteria like S. aureus and E. coli (Patel et al., 2009).
- Thiazoles and fused derivatives have been synthesized and evaluated for antimicrobial activities against bacterial strains like Escherichia coli and Xanthomonas citri (Wardkhan et al., 2008).
Anticancer Potential
- Certain derivatives, such as 4-thiazolidinones containing benzothiazole moiety, have been screened for antitumor activity, showing promise against various cancer cell lines (Havrylyuk et al., 2010).
- A series of 1,3,4-thiadiazole derivatives were synthesized and investigated for their anticancer activities, with some showing significant effects against tumor cell lines like MCF-7 and A549 (Çevik et al., 2020).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S2/c1-13-2-6-15(7-3-13)23-19(26)12-28-20-24-17(11-27-20)10-18(25)22-16-8-4-14(21)5-9-16/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEPPWLGZWJDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2418643.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2418645.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone](/img/structure/B2418646.png)
![4-[(4-fluorophenyl)methyl]-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2418647.png)
![N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418651.png)
![3-(3-hydroxypropyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418653.png)
![{4-[Amino(phenyl)methyl]oxan-4-yl}methanol](/img/structure/B2418654.png)
![N-(4-fluorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2418657.png)



![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2418664.png)
![ethyl 2-(8-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2418665.png)
